

An In-depth Technical Guide to 4-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methylbenzotrifluoride

Cat. No.: B1520628

[Get Quote](#)

Introduction

4-Bromo-2-methylbenzotrifluoride (CAS No. 936092-88-5) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a trifluoromethyl group and a bromine atom on a toluene scaffold, provides a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The trifluoromethyl group is a well-established bioisostere for various functional groups, capable of enhancing binding affinity, improving pharmacokinetic profiles, and increasing metabolic stability of bioactive molecules. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

This guide provides a comprehensive overview of the known physical properties of **4-Bromo-2-methylbenzotrifluoride**, outlines standard protocols for its characterization and handling, and discusses its applications as a key building block in modern chemical synthesis. As experimentally verified data for this specific isomer is limited in the public domain, this document combines available information with established principles and data from closely related analogues to offer a robust scientific resource.

Core Compound Identity

Identifier	Value	Source
Chemical Name	4-Bromo-2-methylbenzotrifluoride	[1]
CAS Number	936092-88-5	[1][2][3][4]
Molecular Formula	C ₈ H ₆ BrF ₃	[1][2][3]
Molecular Weight	239.03 g/mol	[2][3]
Synonyms	5-Bromo-2-(trifluoromethyl)toluene, 4-Bromo-2-methyl-1-(trifluoromethyl)benzene	[1]

Section 1: Physicochemical Properties

The precise, experimentally determined physical properties of **4-Bromo-2-methylbenzotrifluoride** are not widely published. However, computational predictions and data from analogous compounds provide valuable estimates for researchers.

Summary of Physical Data

The following table summarizes the available physical data. It is critical to note that some values are predicted and should be experimentally verified for any rigorous application.

Property	Value	Notes	Source
Physical Form	Colorless to light yellow liquid	Based on supplier information	[1]
Boiling Point	202.4 ± 35.0 °C	Predicted value. For comparison, the isomer 4-Bromobenzotrifluoride boils at 154-155 °C.[5][6]	[1]
Density	1.538 ± 0.06 g/cm ³	Predicted value. For comparison, the isomer 4-Bromobenzotrifluoride has a density of 1.607 g/mL at 25 °C.[5][6]	[1]
Melting Point	Not available	Not specified in available literature.	[1]
Solubility	Not available	Expected to be insoluble in water, but soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene, similar to other benzotrifluorides.[7]	[1]
Refractive Index	Not available	For comparison, the isomer 4-Bromobenzotrifluoride has a refractive index of n _{20/D} 1.472.[5]	

The Influence of Chemical Structure on Physical Properties

The physical properties of **4-Bromo-2-methylbenzotrifluoride** are a direct consequence of its molecular structure.

- **Trifluoromethyl Group (-CF₃):** This highly electronegative group significantly influences the molecule's electronic properties, increasing its thermal and oxidative stability. It also enhances lipophilicity, a key parameter in drug design.
- **Bromine Atom (-Br):** The heavy bromine atom contributes to the molecule's relatively high density and boiling point compared to non-halogenated analogues.
- **Methyl Group (-CH₃):** The methyl group adds to the steric bulk and affects the molecule's packing in the solid or liquid state. The relative positions of the three substituents (ortho, meta, para) create distinct isomers with unique physical properties due to differences in dipole moment and molecular symmetry.

Section 2: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and GHS Classification

Based on available data, **4-Bromo-2-methylbenzotrifluoride** is classified as an irritant.^[1] A comprehensive safety profile, including detailed GHS hazard statements (H-phrases) and precautionary statements (P-phrases), is not consistently available for this specific isomer. However, based on the classification of related compounds, the following hazards should be assumed until experimentally verified:

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.
- **Skin Irritation:** Causes skin irritation.
- **Eye Irritation:** Causes serious eye irritation.

- Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following minimum PPE is recommended:

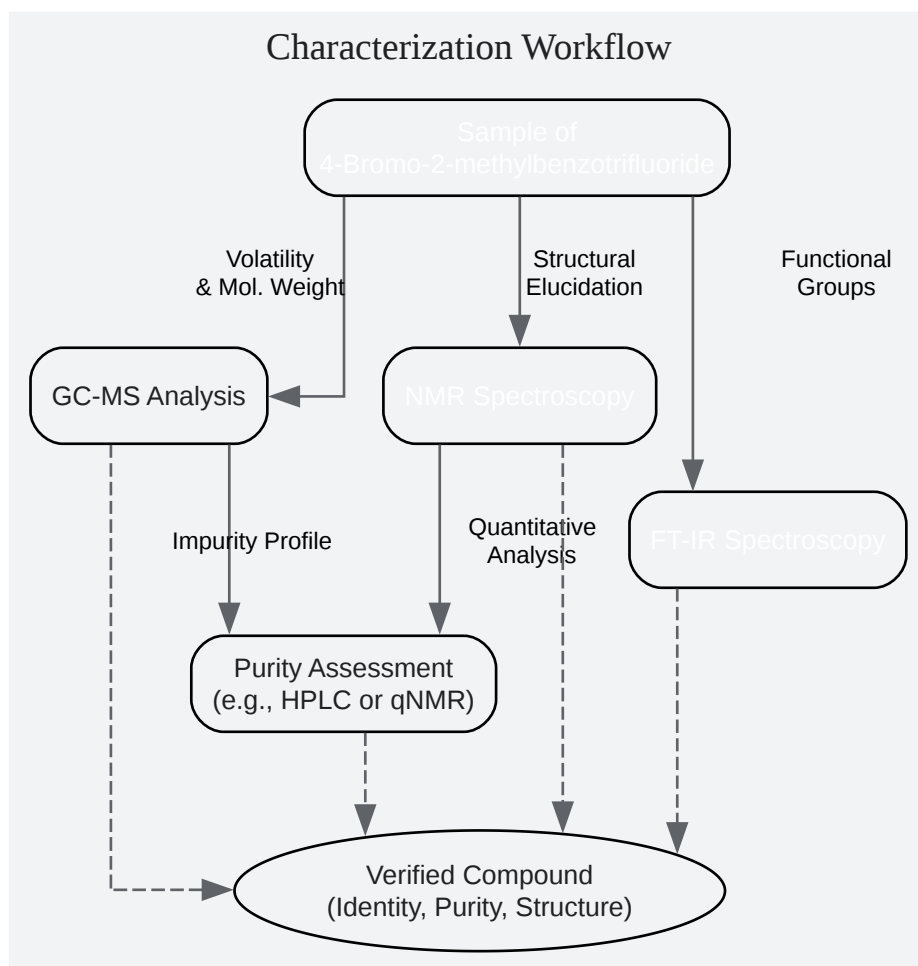
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[8]
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, flame-retardant antistatic protective clothing may be necessary.[8]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge is required.[8]

Handling and Storage Protocol

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9] An eyewash station and emergency shower must be readily accessible.[9]
- Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[8][9] Avoid formation of aerosols.
- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is 2-8°C.[1] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][10]

Section 3: Analytical Characterization Workflow

Verifying the identity, purity, and structure of **4-Bromo-2-methylbenzotrifluoride** is a critical step in any research or development workflow. A multi-technique approach is essential for unambiguous characterization.



[Click to download full resolution via product page](#)

Figure 1. A typical workflow for the analytical characterization of **4-Bromo-2-methylbenzotrifluoride**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the GC column (Gas Chromatography), and then detects them based on their mass-to-charge ratio (Mass Spectrometry), providing both retention time and a fragmentation pattern (mass spectrum).

Experimental Protocol (General Method):

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
- **GC Conditions (Typical):**
 - **Injector Temperature:** 250 °C
 - **Carrier Gas:** Helium at a constant flow of 1.0-1.5 mL/min.
 - **Oven Program:** Start at 50-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.
 - **Transfer Line Temperature:** 280 °C
- **MS Conditions (Typical):**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Ion Source Temperature:** 230 °C
 - **Mass Range:** Scan from m/z 40 to 450.
- **Data Analysis:** The primary molecular ion (M^+) peak should be observed at m/z 238/240, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. The fragmentation pattern will provide structural confirmation. Purity can be estimated by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ^1H , ^{13}C , and ^{19}F NMR experiments provide detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms, respectively.

Experimental Protocol (General Method):

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR if not already present in the solvent.
- **^1H NMR Analysis:**
 - **Expected Signals:** Three signals in the aromatic region (approx. 7.0-8.0 ppm) and one singlet in the aliphatic region (approx. 2.3-2.6 ppm) for the methyl group. The splitting patterns (coupling) of the aromatic protons will confirm the 1,2,4-substitution pattern.
- **^{13}C NMR Analysis:**
 - **Expected Signals:** Eight distinct signals are expected: one for the methyl carbon, five for the aromatic carbons (one of which will be a quartet due to coupling with the fluorine atoms of the $-\text{CF}_3$ group), one for the carbon of the $-\text{CF}_3$ group (also a quartet), and one for the C-Br carbon.
- **^{19}F NMR Analysis:**
 - **Expected Signals:** A single, sharp singlet is expected for the three equivalent fluorine atoms of the $-\text{CF}_3$ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group (typically between -60 and -65 ppm relative to CFCl_3).[\[11\]](#)

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a robust method for purity assessment, especially for identifying non-volatile impurities. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Experimental Protocol (General Method):

- **Sample Preparation:** Accurately prepare a solution of the sample (~0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.
- **Instrumentation:** Use an HPLC system with a UV detector and a C18 reversed-phase column.
- **Chromatographic Conditions (Typical):**

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: Scan for an optimal wavelength or use 254 nm.
- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Figure 2. Synthetic pathways enabled by the reactive bromine handle on the core scaffold.

Conclusion

4-Bromo-2-methylbenzotrifluoride is a valuable chemical intermediate with significant potential in research and development. While a complete, experimentally verified dataset of its physical properties is not yet widely available, this guide provides a solid foundation for scientists by combining predicted data, information from analogous structures, and robust, field-proven analytical and handling protocols. The strategic combination of a trifluoromethyl group and a synthetically versatile bromine atom ensures that this compound will continue to be a relevant building block for the creation of novel molecules in the pharmaceutical, agrochemical, and materials science industries.^[1] Researchers are strongly encouraged to perform experimental verification of the physical and safety data for their specific applications.

References

- LookChem. Cas 936092-88-5, **4-Bromo-2-methylbenzotrifluoride**. [Link]
- Alachem Co., Ltd. 936092-88-5 | **4-Bromo-2-methylbenzotrifluoride**. [Link]
- PubChem. Methyl 4-Bromo-2-(trifluoromethyl)
- New Jersey Department of Health. BENZOTRIFLUORIDE HAZARD SUMMARY. [Link]
- PubChem. (Trifluoromethyl)benzene. [Link]
- The Royal Society of Chemistry.
- Supporting Information for Trifluoromethyl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 936092-88-5 | 4-Bromo-2-methylbenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]
- 4. 936092-88-5 CAS MSDS (4-Bromo-2-methylbenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-methylbenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520628#4-bromo-2-methylbenzotrifluoride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com